molecular formula C12H15N3O B7590543 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile

2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile

Cat. No.: B7590543
M. Wt: 217.27 g/mol
InChI Key: JHOOREKBBDZUBQ-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile is a chemical compound with a unique structure that combines a morpholine ring with a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile typically involves the reaction of 2,6-dimethylmorpholine with nicotinonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the morpholine, followed by nucleophilic substitution with nicotinonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the nitrile group.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylmorpholin-4-yl)ethanamine
  • 4,6-Dimethyl-2-(4-morpholinyl)nicotinonitrile

Comparison

Compared to similar compounds, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring and a nicotinonitrile moiety makes it particularly versatile for various applications .

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-7-15(8-10(2)16-9)12-11(6-13)4-3-5-14-12/h3-5,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOOREKBBDZUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-fluoro-nicotinonitrile (1.06 g, 8.69 mmol) and 2,6-dimethyl-morpholine (1.0 g, 8.69 mmol) in tetrahydrofuran (10 ml) was heated at 110° C. for 10 min in a microwave reactor. The reaction mixture was concentrated and purified by flash column chromatography using hexanes:ethylacetate (2:1) to yield 0.37 g (40%) of product. MS (ESI+) m/z 218 (M+H)+;
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
40%

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